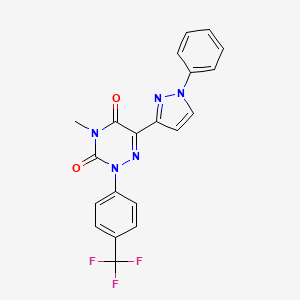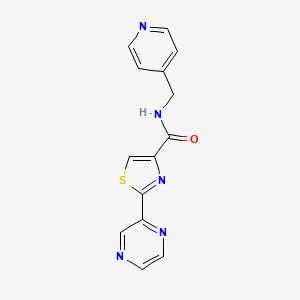
3-(Methoxymethyl)picolinonitrile
Overview
Description
Scientific Research Applications
Antimicrobial Activities and Spectroscopic Characterizations
Pyridine carboxylic acids and their derivatives, closely related to 3-(Methoxymethyl)picolinonitrile, have been extensively studied for their antimicrobial activities. For instance, derivatives of picolinic acid have shown significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. These compounds, including those with methoxy groups, have been characterized by spectroscopic techniques (FT-IR, UV-Vis) and Density Functional Theory (DFT) calculations to understand their interactions with DNA and their electronic and structural properties, which contribute to their antimicrobial efficacy (Ö. Tamer et al., 2018).
Catalytic Applications in Organic Synthesis
This compound and its derivatives play a crucial role in catalysis, particularly in the synthesis of valuable organic compounds. For example, novel catalytic approaches have been developed for the ammoxidation of 3-picoline to nicotinonitrile, a precursor for essential compounds like vitamin B3. These methods utilize highly dispersed bimetallic nanoscale catalysts, showcasing the importance of such nitriles in efficient and mild reaction conditions (R. Raja et al., 2009).
Advanced Material Development
The methoxy group in compounds like this compound contributes to the development of new materials with specific functionalities. Methoxy-modified kaolinite, for instance, has shown promising results as a novel carrier for high-capacity loading and controlled-release applications, including herbicides. This modification enhances the interlayer space availability of kaolinite for intercalation of various molecules, demonstrating the potential of methoxy-containing compounds in material science and agrochemicals (Daoyong Tan et al., 2015).
Luminescent Materials and Sensing
Derivatives of picolinic acid, akin to this compound, have been explored for their photoluminescence properties, leading to the development of new lanthanide complexes that exhibit significant luminescent behavior. These complexes find applications in various fields, including sensors and organic light-emitting diodes (OLEDs), underscoring the versatility of nitrile derivatives in creating functional luminescent materials (Paula C. R. Soares-Santos et al., 2003).
properties
IUPAC Name |
3-(methoxymethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-6-7-3-2-4-10-8(7)5-9/h2-4H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXFMSSGTSVBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

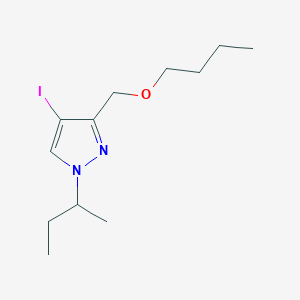
![N-(2-{[3-(2,2-dimethylpropanamido)phenyl]formamido}ethyl)prop-2-enamide](/img/structure/B2866951.png)
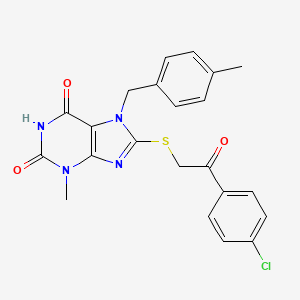

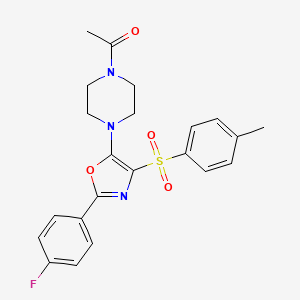
![N-(2,4-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2866960.png)
![1,3,7-trimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866961.png)
![2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid](/img/structure/B2866962.png)

![2-chloro-6-fluoro-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2866966.png)
